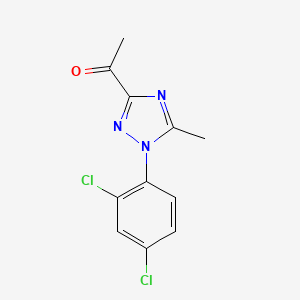
4-Methoxy-2,5,6-trichloroisophthalonitrile
概要
説明
4-Methoxy-2,5,6-trichloroisophthalonitrile is a chemical compound known for its unique structure and properties It is a derivative of isophthalonitrile, characterized by the presence of methoxy and trichloro substituents
準備方法
The synthesis of 4-Methoxy-2,5,6-trichloroisophthalonitrile typically involves the reaction of 2,5,6-trichloroisophthalonitrile with methanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the substitution of the chlorine atom with a methoxy group. Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity of the compound .
化学反応の分析
4-Methoxy-2,5,6-trichloroisophthalonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.
Substitution: The methoxy and chloro groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents include nucleophiles like amines or thiols.
Hydrolysis: Hydrolytic reactions can convert the nitrile groups into carboxylic acids or amides.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
4-Methoxy-2,5,6-trichloroisophthalonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 4-Methoxy-2,5,6-trichloroisophthalonitrile involves its interaction with cellular components. The compound can react with thiol groups in proteins, leading to the inhibition of enzymatic activities. This interaction can disrupt cellular processes and lead to the compound’s antimicrobial and antifungal effects .
類似化合物との比較
4-Methoxy-2,5,6-trichloroisophthalonitrile can be compared with other similar compounds, such as:
2,4,5,6-Tetrachloroisophthalonitrile: Known for its use as a fungicide.
2,5,6-Trichloro-4-hydroxyisophthalonitrile: Another derivative with different substituents.
2,5,6-Trichloro-4-methylthioisophthalonitrile: A compound with a methylthio group instead of a methoxy group.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
特性
IUPAC Name |
2,4,5-trichloro-6-methoxybenzene-1,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl3N2O/c1-15-9-5(3-14)6(10)4(2-13)7(11)8(9)12/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQSHXVXPDJKJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1Cl)Cl)C#N)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10206152 | |
| Record name | 4-Methoxy-2,5,6-trichloroisophthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10206152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57531-87-0 | |
| Record name | 4-Methoxy-2,5,6-trichloroisophthalonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057531870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxy-2,5,6-trichloroisophthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10206152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(3R)-3-[2-(trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B1615240.png)



![2-[(4-Chloro-2-methylphenyl)amino]acetohydrazide](/img/structure/B1615245.png)

